4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
4-[3-(4-Methoxyphenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring a fused triazino-benzimidazole core substituted with a 4-methoxyphenyl-pyrazole moiety. Its structural complexity arises from the integration of three heterocyclic systems: pyrazole, benzimidazole, and triazine. The methoxy group at the para position of the phenyl ring likely enhances solubility and modulates electronic properties, while the pyrazole and triazino-benzimidazole framework may contribute to π-π stacking and hydrogen-bonding interactions, making it relevant for pharmaceutical or materials science applications .
Properties
Molecular Formula |
C19H17N7O |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C19H17N7O/c1-27-12-8-6-11(7-9-12)16-13(10-21-25-16)17-23-18(20)24-19-22-14-4-2-3-5-15(14)26(17)19/h2-10,17H,1H3,(H,21,25)(H3,20,22,23,24) |
InChI Key |
KMCLMNZOPNBQFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C3N=C(NC4=NC5=CC=CC=C5N34)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1. This method yields 1,3,5-trisubstituted pyrazoles in high yields (78-92%) and is characterized by its simplicity and metal-free catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of non-toxic catalysts and solvent-free conditions, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or material properties.
Scientific Research Applications
Molecular Formula
- Molecular Weight : Approximately 400 g/mol
- Molecular Formula : C₁₈H₁₈N₄O
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds derived from pyrazole and benzimidazole have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt bacterial cell wall synthesis.
- Antifungal Activity : Some derivatives have demonstrated antifungal properties by inhibiting fungal growth.
Anticancer Potential
Studies have suggested that this compound may possess anticancer properties:
- Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
- In Vitro Studies : Preliminary studies indicate cytotoxic effects against several cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented:
- Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures may inhibit the production of cytokines such as TNF-alpha and IL-6, which are involved in inflammatory responses.
Case Study 1: Antimicrobial Activity
A study evaluated a series of pyrazole derivatives for their antibacterial properties. The results indicated that compounds with a methoxy substitution exhibited enhanced activity against Gram-positive bacteria compared to their unsubstituted counterparts. This suggests that the methoxy group plays a crucial role in increasing biological potency .
Case Study 2: Anticancer Activity
In a recent investigation, the anticancer effects of various benzimidazole derivatives were assessed. The study found that specific derivatives similar to the target compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to cell cycle arrest at the G2/M phase .
Case Study 3: Anti-inflammatory Properties
Research focusing on the anti-inflammatory effects of triazole derivatives revealed that certain compounds could reduce edema in animal models. The study highlighted the potential for these compounds to serve as therapeutic agents in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Heterocyclic Frameworks
Compound A belongs to the triazino-benzimidazole class, which distinguishes it from structurally related compounds such as:
- Pyrazolo-pyrimidines (e.g., 8,10-dimethyl-4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine, Compound 9 ): These feature pyrimidine-pyrazole fused systems but lack the triazine and benzimidazole components .
- Triazolo-pyrimidines (e.g., 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine, Compound 11 ): These prioritize triazole-pyrimidine fusion, differing in ring connectivity and substituent positioning .
Substituent Variations
Key analogues with modified aryl groups include:
- Compound B: 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine. This compound replaces the 4-methoxyphenyl group with a 3,4,5-trimethoxyphenyl substituent, enhancing electron-donating effects and steric bulk .
- Compound C: 4-[(E)-2-phenylethenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine.
- Compound D: 2-Amino-4-(4-bromophenyl)-8-trifluoromethyl-3,4-dihydropyrimido[1,2-a][1,3,5]triazin-6(5H)-one. Bromine and trifluoromethyl groups increase lipophilicity and electrophilicity compared to Compound A’s methoxy group .
Table 1: Substituent and Core Structure Comparison
Physicochemical and Electronic Properties
- Solubility: The 4-methoxyphenyl group in Compound A improves aqueous solubility compared to nonpolar substituents (e.g., bromophenyl in Compound D) but less than poly-methoxy analogues like Compound B .
- Electronic Effects: Methoxy groups act as electron donors, raising the HOMO energy of Compound A compared to electron-withdrawing groups (e.g., trifluoromethyl in Compound D) .
Structural Confirmation and Computational Analysis
- Crystallography : Compounds like B and D were characterized using SHELX software for structure refinement, a method applicable to Compound A .
Biological Activity
The compound 4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 377.4 g/mol. The structure features a pyrazole ring fused with a triazine and benzimidazole moiety, which contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrazoles, including the compound , exhibit significant antimicrobial properties. For instance, compounds containing the pyrazole structure have been reported to show activity against various bacteria and fungi. A study highlighted that certain pyrazole derivatives demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The benzimidazole component of the compound has been associated with promising anticancer activity. A study on related benzimidazole derivatives revealed moderate to high cytotoxic effects against leukemia cell lines. Specifically, compounds derived from benzimidazole exhibited IC50 values indicating significant potential for further development as anticancer agents .
Anti-inflammatory and Analgesic Effects
Compounds similar to 4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine have also shown anti-inflammatory and analgesic properties. Pyrazole derivatives are frequently explored for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its unique structural components. The presence of the methoxy group on the phenyl ring enhances lipophilicity and may improve interaction with biological targets. Additionally, the combination of triazine and benzimidazole structures is thought to facilitate multi-target activities that are beneficial in treating complex diseases such as cancer and infections .
Data Table: Summary of Biological Activities
| Activity | Target | Effectiveness | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC: 0.125–8 μg/mL | |
| Anticancer | Leukemia cell lines | Moderate cytotoxicity | |
| Anti-inflammatory | COX inhibition | Significant reduction |
Case Studies
- Antimicrobial Study : A recent investigation evaluated various pyrazole derivatives for their antimicrobial properties. The study found that compounds with similar structural motifs to the target compound exhibited potent activity against several bacterial strains .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of benzimidazole derivatives in cancer cell lines. The results indicated that modifications in the structure significantly influenced their anticancer potential, suggesting a viable pathway for drug development based on similar frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
